6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps typically involve cyclization reactions, imine formation, and the introduction of the morpholine and prop-2-en-1-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize steps and maximize yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Conversion of imine groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics such as stability and reactivity.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 4-((4-(2-morpholin-4-yl)ethyl)-2,3-bis(morpholin-4-yl)prop-1-en-1-yl)-2,3-bis(morpholin-4-yl)prop-1-en-1-yl)
Uniqueness
The uniqueness of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure and the presence of multiple functional groups. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H26N6O3/c1-3-7-27-19(23)16(21(29)24-6-8-26-9-11-31-12-10-26)13-17-20(27)25-18-5-4-15(2)14-28(18)22(17)30/h3-5,13-14,23H,1,6-12H2,2H3,(H,24,29) |
InChI Key |
TVUBJMJWGLHQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCOCC4)C=C1 |
Origin of Product |
United States |
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